![molecular formula C12H8BrFO B1289598 1-Bromo-2-(2-fluorophenoxy)benzene CAS No. 1445322-62-2](/img/structure/B1289598.png)
1-Bromo-2-(2-fluorophenoxy)benzene
Overview
Description
1-Bromo-2-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a halogenated aromatic compound, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
It is known that bromobenzene derivatives are often used to introduce a phenyl group into other compounds , suggesting that the compound may interact with various molecular targets depending on the specific context of its use.
Mode of Action
1-Bromo-2-(2-fluorophenoxy)benzene can undergo a reaction with furan in the presence of lithium amalgam . This reaction leads to the formation of a Diels–Alder adduct . The reaction mechanism involves the formation of benzyne using lithium amalgam, followed by a Diels–Alder reaction between furan and benzyne .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In the presence of furan and lithium amalgam, the compound can react to form a Diels–Alder adduct . This reaction could potentially lead to various downstream effects, depending on the specific cellular or molecular context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of furan and lithium amalgam is necessary for the compound to undergo a specific reaction to form a Diels–Alder adduct . Other environmental factors, such as pH, temperature, and the presence of other chemical species, could also potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-(2-fluorophenoxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as DNA, proteins, and lipids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of other compounds . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including liver toxicity, oxidative stress, and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it may interact with mitochondrial enzymes and affect cellular respiration . Additionally, this compound can localize to the nucleus, where it may modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-fluorophenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenol is coupled with 1-bromo-2-iodobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-fluorophenoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(2-fluorophenoxy)benzene.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Phenolic compounds are typically formed.
Reduction Reactions: The major product is 2-(2-fluorophenoxy)benzene.
Scientific Research Applications
1-Bromo-2-(2-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-Bromo-2-(2-fluorophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-(3-fluorophenoxy)benzene: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and properties.
1-Bromo-2-fluorobenzene: Lacks the phenoxy group, resulting in different chemical behavior and applications.
2-Bromo-1-(2-fluorophenoxy)benzene: Another positional isomer with distinct reactivity patterns.
Biological Activity
1-Bromo-2-(2-fluorophenoxy)benzene is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C12H8BrF
- Molecular Weight : 267.09 g/mol
- IUPAC Name : this compound
This compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, which contributes to its unique chemical reactivity and biological activity.
This compound interacts significantly with various biomolecules, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates, which may further engage with cellular macromolecules such as DNA, proteins, and lipids.
Table 1: Interaction with Cytochrome P450 Enzymes
Enzyme Type | Interaction Type | Effect on Metabolism |
---|---|---|
Cytochrome P450 1A2 | Inhibition | Altered metabolism of drugs |
Cytochrome P450 2E1 | Activation | Increased formation of metabolites |
Cellular Effects
Research indicates that this compound influences various cellular processes. It modulates cell signaling pathways, gene expression, and cellular metabolism. Notably, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to significant changes in cellular responses.
Case Study: MAPK Pathway Activation
In laboratory studies, treatment with this compound resulted in enhanced phosphorylation of MAPK proteins in cultured cells, indicating activation of this critical signaling pathway.
The molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Binding : The compound binds to specific enzymes, leading to either inhibition or activation.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression.
- Reactive Intermediate Formation : Interactions with cytochrome P450 can generate reactive species that affect cellular macromolecules.
Stability Studies
The compound demonstrates relative stability under standard laboratory conditions, with minimal degradation observed over time. This stability is crucial for its application in long-term studies.
Dosage Effects in Animal Models
The biological effects vary significantly with dosage:
- Low Doses : Minimal impact on cellular functions.
- High Doses : Potential toxic effects including liver toxicity and oxidative stress.
Applications in Research and Industry
This compound has several applications across different fields:
- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Investigated for antimicrobial and anticancer properties.
- Medicine : Explored as a precursor for pharmaceutical compounds with therapeutic potential.
- Industry : Used in producing specialty chemicals and materials.
Properties
IUPAC Name |
1-bromo-2-(2-fluorophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYFAHHUWZUUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288043 | |
Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-62-2 | |
Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-(2-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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